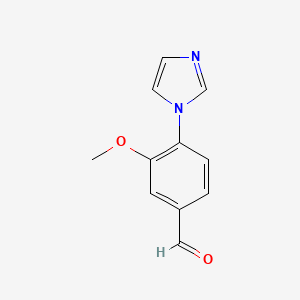

4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde

Overview

Description

4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde is a chemical compound that features an imidazole ring attached to a benzaldehyde moiety with a methoxy group at the 3-position

Mechanism of Action

Target of Action

The primary target of 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde is Nitric Oxide Synthase, inducible (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a signaling molecule involved in a variety of physiological and pathological processes. NO is a free radical that acts as a biological mediator in several processes, including neurotransmission, immune defense, and regulation of cell death .

Biochemical Pathways

The inhibition of iNOS can affect various biochemical pathways. As NO is involved in vasodilation, neurotransmission, and immune response, the modulation of its production can have downstream effects on these processes . .

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on its interaction with iNOS and the subsequent modulation of NO production. By potentially inhibiting iNOS, this compound could affect NO-mediated processes, leading to changes in vasodilation, neurotransmission, and immune response .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with 3-methoxybenzaldehyde and imidazole.

Reaction Conditions: The imidazole is reacted with 3-methoxybenzaldehyde under basic conditions, often using a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).

Catalysis: A catalyst such as copper(I) iodide may be used to facilitate the reaction.

Procedure: The mixture is heated to promote the formation of the desired product, which is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the laboratory-scale synthesis for higher yields and purity. This could include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

Oxidation: 4-(1H-imidazol-1-yl)-3-methoxybenzoic acid.

Reduction: 4-(1H-imidazol-1-yl)-3-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antifungal and antibacterial properties.

Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.

Comparison with Similar Compounds

4-(1H-imidazol-1-yl)benzaldehyde: Lacks the methoxy group, which can affect its reactivity and biological activity.

3-methoxybenzaldehyde: Lacks the imidazole ring, which significantly alters its chemical properties and applications.

4-(1H-imidazol-1-yl)-3-hydroxybenzaldehyde:

Uniqueness: 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde is unique due to the presence of both the imidazole ring and the methoxy group, which confer distinct chemical properties and biological activities. This combination makes it a versatile compound for various applications in research and industry.

Biological Activity

4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde, a compound featuring an imidazole ring, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer effects, antimicrobial activity, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2O2, with a molecular weight of approximately 186.20 g/mol. The compound features a methoxy group (-OCH₃) and an imidazole moiety, contributing to its biological reactivity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC₅₀ values of 15 µM and 20 µM, respectively. The compound was found to activate caspase pathways, leading to programmed cell death.

Antimicrobial Activity

This compound also exhibits notable antimicrobial activity against a range of pathogens. Research indicates effectiveness against both gram-positive and gram-negative bacteria.

Table 1: Antimicrobial Activity Profile

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

| Candida albicans | 128 µg/mL |

The above table summarizes the MIC values demonstrating the compound's effectiveness against various microorganisms .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Activity : The imidazole ring is known for its ability to coordinate with metal ions, which may inhibit metalloenzymes involved in cancer progression or microbial resistance.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to cellular damage and apoptosis in cancer cells .

Research Findings

Several studies have reinforced the potential therapeutic applications of this compound:

- Antiviral Activity : Preliminary investigations suggest that derivatives of this compound exhibit antiviral properties against influenza viruses, indicating a broader spectrum of biological activity beyond anticancer and antimicrobial effects .

- Synergistic Effects : When combined with traditional antibiotics, this compound has shown synergistic effects that enhance antibacterial efficacy, particularly against resistant strains .

Properties

IUPAC Name |

4-imidazol-1-yl-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11-6-9(7-14)2-3-10(11)13-5-4-12-8-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFARODQVUOAKSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.